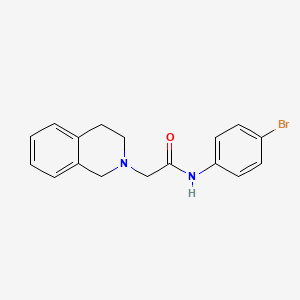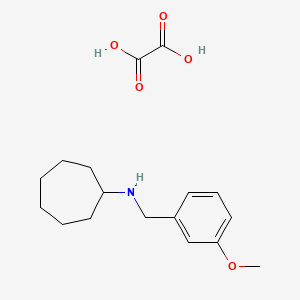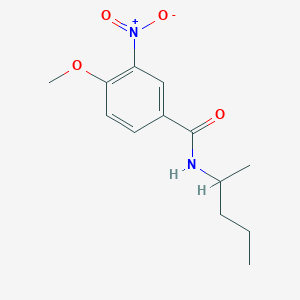![molecular formula C22H19N3O4 B5046086 5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5046086.png)
5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features an indole core structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the indole moiety, combined with the diazinane trione structure, suggests that this compound may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The phenoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate phenoxyethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction can produce dihydroindole derivatives.
科学的研究の応用
5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its structural features suggest potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The diazinane trione structure may interact with nucleophilic sites in biological molecules, leading to covalent modifications.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.
Uniqueness
5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of an indole core with a diazinane trione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5-[[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-14-6-2-5-9-19(14)29-11-10-25-13-15(16-7-3-4-8-18(16)25)12-17-20(26)23-22(28)24-21(17)27/h2-9,12-13H,10-11H2,1H3,(H2,23,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMDOQDVMIZCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5046017.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5046027.png)

![(2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE](/img/structure/B5046048.png)

![N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride](/img/structure/B5046067.png)

![1-(4-Methylphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5046079.png)

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B5046091.png)
![1-methyl-3-(3-nitrophenyl)benzo[f]quinoline hydrochloride](/img/structure/B5046099.png)
![1-propyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B5046101.png)
![3-[(1-benzyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5046112.png)
